An In-depth Technical Guide to the Physical and Chemical Properties of (Allyloxy)benzyl Alcohol
An In-depth Technical Guide to the Physical and Chemical Properties of (Allyloxy)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Allyloxy)benzyl alcohol, a class of organic compounds featuring both an allyloxy and a benzyl alcohol moiety, holds significant potential in various scientific domains, including medicinal chemistry and materials science. The versatile reactivity of the allyl group, coupled with the chemical properties of benzyl alcohol, makes these compounds valuable synthetic intermediates. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of (allyloxy)benzyl alcohol isomers (ortho-, meta-, and para-), drawing upon data from related compounds and established chemical principles.
Physical and Chemical Properties
While specific experimental data for all (allyloxy)benzyl alcohol isomers are not extensively available in the public domain, the properties of structurally related compounds and the parent molecule, benzyl alcohol, provide valuable insights.
General Properties
(Allyloxy)benzyl alcohols are expected to be colorless to pale yellow liquids or low-melting solids at room temperature. Their solubility in water is anticipated to be low, but they should be soluble in common organic solvents such as ethanol, ether, and chloroform.
Tabulated Physical Properties
The following tables summarize the known physical properties of benzyl alcohol and related substituted benzyl alcohol derivatives. These values serve as a reference for estimating the properties of (allyloxy)benzyl alcohol isomers.
Table 1: Physical Properties of Benzyl Alcohol
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈O | [1][2] |
| Molecular Weight | 108.14 g/mol | [1][2] |
| Melting Point | -15.2 °C | [2][3] |
| Boiling Point | 205.3 °C | [1][2][3] |
| Density | 1.044 g/cm³ | [1] |
| Solubility in Water | 3.50 g/100 mL (20 °C) | [1] |
Table 2: Physical Properties of Related Substituted Benzyl Alcohols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Reference(s) |
| 3-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.16 | - | 248-249 | 1.109 | [4] |
| 4-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.17 | 22-25 | 259 | 1.113 | [5] |
| 3-Allyloxy-4-methoxybenzyl Alcohol | C₁₁H₁₄O₃ | 194.23 | - | - | - | |
| 4-(Benzyloxy)benzyl alcohol | C₁₄H₁₄O₂ | 214.26 | 86-87 | - | - | [6] |
| 3-Benzyloxy-4-methoxybenzyl alcohol | C₁₅H₁₆O₃ | 244.29 | 70-71 | - | - | [7] |
Synthesis and Purification
The most common and direct method for synthesizing (allyloxy)benzyl alcohols is through the Williamson ether synthesis. This involves the reaction of a hydroxybenzyl alcohol with an allyl halide in the presence of a base.
General Experimental Protocol: Williamson Ether Synthesis
This protocol provides a general procedure for the synthesis of ortho-, meta-, or para-(allyloxy)benzyl alcohol.
Materials:
-
Appropriate isomer of hydroxybenzyl alcohol (e.g., 2-hydroxybenzyl alcohol, 3-hydroxybenzyl alcohol, or 4-hydroxybenzyl alcohol)
-
Allyl bromide or allyl chloride
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Acetone or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the hydroxybenzyl alcohol isomer (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add allyl bromide or allyl chloride (1.1 - 1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (allyloxy)benzyl alcohol.[6][8][9]
Caption: General workflow for the synthesis of (Allyloxy)benzyl alcohol.
Spectroscopic Characterization
The structure of the synthesized (allyloxy)benzyl alcohol isomers can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons (-CH₂OH), the hydroxyl proton (-OH), and the protons of the allyl group (-OCH₂CH=CH₂). The chemical shift of the benzylic protons is typically around 4.6 ppm.[10][11] The hydroxyl proton signal can be broad and its chemical shift is concentration and solvent dependent.[12]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon (~65 ppm for benzyl alcohol), and the carbons of the allyl group.[13][14]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[15][16][17] A C-O stretching band will be observed around 1000-1200 cm⁻¹. Characteristic peaks for the C=C bond of the allyl group will appear around 1645 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺). Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical to form the stable benzyl cation, and dehydration (loss of H₂O).[18][19][20] For (allyloxy)benzyl alcohol, fragmentation of the allyl group is also expected.
Chemical Reactivity
The chemical reactivity of (allyloxy)benzyl alcohol is dictated by the presence of the hydroxyl group, the allyl group, and the aromatic ring.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.[21]
-
Etherification/Esterification: The hydroxyl group can undergo further etherification or esterification reactions.
-
Reactions of the Allyl Group: The double bond in the allyl group can participate in various addition reactions (e.g., hydrogenation, halogenation) and rearrangements (e.g., Claisen rearrangement).
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing substituents.
Biological Activity
While specific studies on the biological activity of (allyloxy)benzyl alcohol isomers are limited, benzyl alcohol and its derivatives are known to possess antimicrobial properties.[22][23] They are effective against a range of Gram-positive and Gram-negative bacteria.[24][25] The mechanism of action is often attributed to the disruption of the bacterial cell membrane.[21]
Caption: A potential workflow for screening the biological activity of (Allyloxy)benzyl alcohol.
Conclusion
(Allyloxy)benzyl alcohols are a promising class of compounds with potential applications in various fields. This guide provides a foundational understanding of their physical and chemical properties, synthesis, and characterization, primarily based on data from related structures. Further experimental investigation into the specific properties and biological activities of the individual ortho-, meta-, and para-isomers is warranted to fully elucidate their potential and pave the way for novel applications.
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